molecular formula C8H14N4 B13305279 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole

3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole

Cat. No.: B13305279
M. Wt: 166.22 g/mol
InChI Key: CJEYOZIHKHZSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole is a heterocyclic compound with a molecular formula of C9H15N3 This compound is characterized by the presence of a triazole ring substituted with a pyrrolidine group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or THF.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The pyrrolidine group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
  • 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
  • 3-(1H-Pyrazol-1-ylmethyl)-3-pyrrolidinol hydrochloride

Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring. This ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyrrolidine group further enhances its versatility and potential for interaction with biological targets .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3

InChI Key

CJEYOZIHKHZSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2CCNC2

Origin of Product

United States

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